

Application Notes and Protocols for PF-04628935 Studies

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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597

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Introduction

PF-04628935 is a potent and orally bioavailable small molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone release. A unique characteristic of GHSR1a is its high level of constitutive activity, meaning it can signal without being bound by its endogenous ligand, ghrelin. Inverse agonists like **PF-04628935** are valuable tools for studying the physiological roles of this constitutive activity and hold therapeutic potential for conditions such as obesity and metabolic disorders by reducing the receptor's basal signaling.

These application notes provide detailed protocols for the in vitro characterization of **PF-04628935**, focusing on its inverse agonist activity at the GHSR1a.

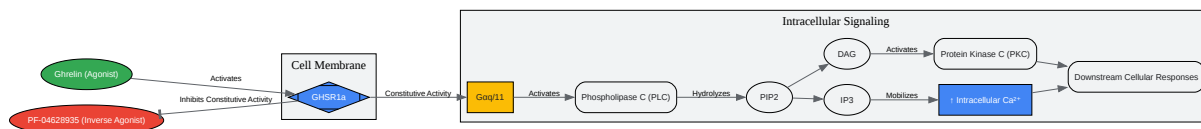
Data Presentation

The following table summarizes the quantitative data for **PF-04628935**, providing key metrics for its in vitro activity.

Parameter	Value	Assay Type	Cell Line	Notes
IC50	4.6 nM	Inverse Agonist Activity	Not specified in provided context	Concentration of PF-04628935 that inhibits 50% of the constitutive activity of the ghrelin receptor. [1]
Oral Bioavailability	43%	In vivo (rats)	Not Applicable	Demonstrates good absorption after oral administration. [1]
Brain Penetration	Reasonable	In vivo (rats)	Not Applicable	Indicates the compound can cross the blood-brain barrier. [1]

Signaling Pathways and Experimental Workflows

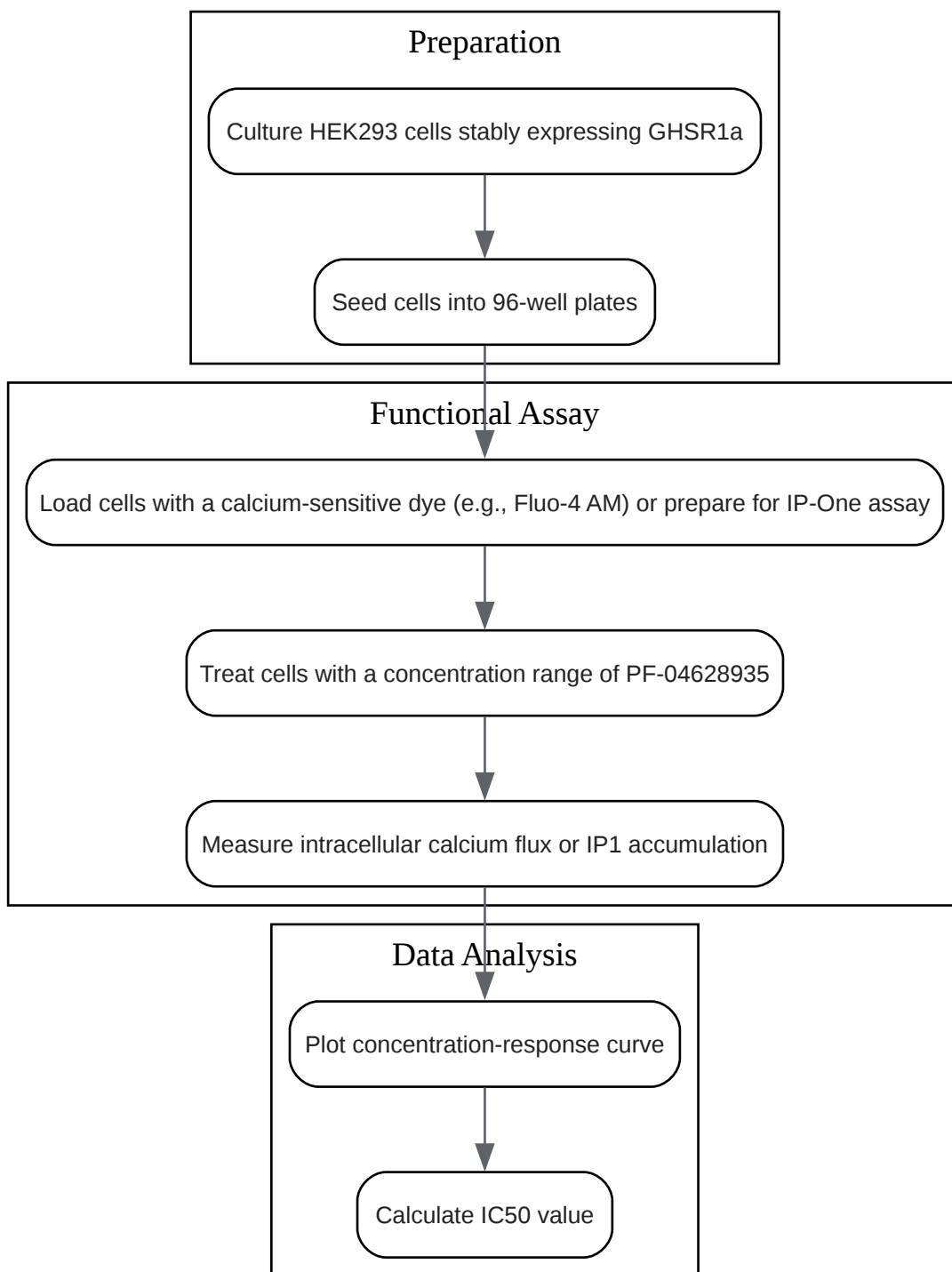
The ghrelin receptor (GHSR1a) primarily signals through the Gαq/11, Gαi/o, and Gα12/13 G proteins. The constitutive activity of the receptor, which **PF-04628935** inhibits, is predominantly mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.



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Caption: GHSR1a Signaling and Inhibition by PF-04628935

The following diagram illustrates a typical experimental workflow for characterizing the inverse agonist activity of **PF-04628935**.



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References

- 1. researchgate.net [researchgate.net]
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